molecular formula C6H5F3N2O2S B2682355 Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1823967-24-3

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2682355
CAS No.: 1823967-24-3
M. Wt: 226.17
InChI Key: CUMUJMJWAUMTRU-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl chloroformate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl 1,1,1-trifluoromethanesulfonate: Another trifluoromethyl-containing compound with different chemical properties and applications.

    5-(Trifluoromethyl)-2-thiophenecarboxylic acid: A structurally similar compound with a thiophene ring instead of a thiadiazole ring.

    Trifluoromethyl ethers: Compounds containing the trifluoromethyl group attached to an ether linkage, used in various chemical and pharmaceutical applications.

Uniqueness: Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMUJMJWAUMTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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